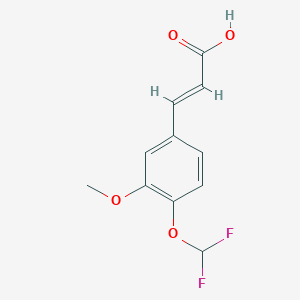

4-(Difluoromethoxy)-3-methoxycinnamic acid

Description

Overview of Cinnamic Acids as Phenolic Compounds and Their Natural Occurrence

Cinnamic acid and its derivatives are a class of organic compounds characterized by a six-carbon aromatic ring linked to a three-carbon chain (a C6-C3 structure). mdpi.com As phenolic compounds, they are central intermediates in the biosynthesis of a vast array of natural products in plants, including lignols (precursors to lignin), flavonoids, coumarins, and stilbenes. wikipedia.org The biosynthesis of cinnamic acid itself is a critical step in the phenylpropanoid pathway, where the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of the amino acid L-phenylalanine into (E)-cinnamic acid. mdpi.comwikipedia.org

These compounds are widely distributed throughout the plant kingdom. mdpi.com Cinnamic acid is naturally found in the essential oil of cinnamon, from which it derives its name, as well as in balsams like storax, Tolu balsam, and Peru balsam. wikipedia.orgjocpr.comantropocene.it It is also a constituent of shea butter and the wood of many tree species. wikipedia.org Cinnamic acid derivatives are commonly consumed as part of the human diet, being present in fruits, vegetables, flowers, whole grains, and honey. jocpr.comnih.gov

Significance of Cinnamic Acid Derivatives in Pharmaceutical and Life Science Research

The widespread occurrence and diverse structures of cinnamic acid derivatives have made them a focal point of pharmaceutical and life science research. Modern pharmacological studies have confirmed that these compounds possess a broad spectrum of biological activities, validating many of their traditional medicinal uses. mdpi.com

Their therapeutic potential stems from a variety of mechanisms, including the ability to disrupt bacterial cell membranes, inhibit critical enzymes, and prevent the formation of biofilms. mdpi.comresearchgate.net The nature and position of substituent groups on the cinnamic acid scaffold play a crucial role in determining their specific biological effects. nih.gov This has driven extensive research into synthesizing new derivatives to develop therapeutic agents with enhanced efficacy and lower side effects, particularly in the face of growing challenges like antibiotic resistance and the need for new cancer therapies. nih.govresearchgate.net

Table 1: Key Pharmacological Activities of Cinnamic Acid Derivatives

| Pharmacological Activity | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against a variety of pathogens, including drug-resistant strains like Staphylococcus aureus. mdpi.comresearchgate.net | Acts by disrupting cell membranes, inhibiting ATPase activity, and preventing biofilm formation. mdpi.com |

| Anticancer | Shows therapeutic effects against various cancers, including breast, colon, and lung cancer. nih.govmdpi.com | Can induce apoptosis (programmed cell death) in cancerous cells. nih.gov |

| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. mdpi.com | Achieved by inhibiting key signaling pathways like NF-κB. mdpi.com |

| Antioxidant | Protects against diseases related to oxidative stress, such as coronary heart disease and stroke. jocpr.comscispace.com | The vinyl group in the structure contributes significantly to its antioxidant properties. jocpr.com |

| Antidiabetic | Improves metabolic health by enhancing glucose uptake and insulin (B600854) sensitivity. mdpi.comresearchgate.net | Shows promising results for patients with diabetes and its complications. researchgate.net |

| Neuroprotective | Exhibits potential in protecting nerve cells from damage. nih.gov | Investigated for applications in neurodegenerative disorders like Alzheimer's disease. scispace.com |

Introduction to Substituted Cinnamic Acids: The Role of Methoxy (B1213986) and Difluoromethoxy Groups

The therapeutic utility of the cinnamic acid scaffold can be precisely tuned by adding different chemical groups to its structure. The methoxy (-OCH₃) and difluoromethoxy (-OCHF₂) groups are of particular interest in medicinal chemistry for their ability to modify a molecule's properties.

The methoxy group is a common substituent in natural products and approved drugs. nih.gov When attached to an aromatic ring, it is considered a non-lipophilic group that can enhance binding to biological targets without significantly increasing properties that can lead to poor absorption or metabolism. tandfonline.com The methoxy group can act as a hydrogen bond acceptor and its presence can favorably influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the presence of a methoxy group at the para-position of the cinnamic acid ring has been shown to be a key determinant for antidiabetic activity. nih.gov

Table 2: Comparison of Methoxy and Difluoromethoxy Groups in Drug Design

| Feature | Methoxy Group (-OCH₃) | Difluoromethoxy Group (-OCHF₂) |

|---|---|---|

| Lipophilicity | Considered non-lipophilic on aromatic rings. tandfonline.com | Can interconvert between lipophilic and polar states. researchgate.net |

| Metabolic Stability | Can be susceptible to metabolic oxidation. tandfonline.com | Generally enhances metabolic stability due to strong C-F bonds. mdpi.com |

| Target Interactions | Acts as a hydrogen bond acceptor. tandfonline.com | Can act as a hydrogen bond acceptor. |

| Key Advantage | Can improve target binding without negatively impacting ADME properties. nih.gov | Improves metabolic half-life and can adapt to different molecular environments. researchgate.netmdpi.com |

Hypothetical Research Rationale for Investigating 4-(Difluoromethoxy)-3-methoxycinnamic Acid

The development and investigation of this compound can be understood through a logical, structure-based drug design rationale. The starting point for this compound is ferulic acid (4-hydroxy-3-methoxycinnamic acid), a naturally occurring and biologically active cinnamic acid derivative. The strategic replacement of the 4-hydroxy group with a 4-difluoromethoxy group is driven by several key objectives in medicinal chemistry.

Enhance Metabolic Stability: The phenolic hydroxyl group in ferulic acid is a common site for metabolic modification in the body (e.g., glucuronidation), which can lead to rapid clearance and a short duration of action. Replacing this hydroxyl group with the robust difluoromethoxy group is hypothesized to block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. mdpi.com

Modulate Physicochemical Properties: The difluoromethoxy group serves as a bioisostere of the hydroxyl group, meaning it has a similar size and shape but different electronic and physical properties. This substitution is intended to alter the compound's lipophilicity, acidity (pKa), and ability to penetrate cell membranes, potentially leading to improved absorption and distribution to target tissues. researchgate.net

Improve Target Affinity and Potency: The strong electron-withdrawing nature of the difluoromethoxy group alters the electronic landscape of the aromatic ring. This change can lead to more favorable interactions—such as altered hydrogen bonding or dipole interactions—with the amino acid residues in a biological target's binding pocket, potentially resulting in higher potency.

This rationale is supported by existing research where this compound has been specifically investigated for its potential as an anti-fibrotic agent by inhibiting the TGF-β1 signaling pathway and as a corrector for the F508del mutation in the CFTR protein, which is associated with cystic fibrosis. In the latter case, it was found to be significantly more potent than the established drug lumacaftor, highlighting the success of this design strategy.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTUXAUWAGSABF-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Design Principles

General SAR Framework for Cinnamic Acid Derivatives

Cinnamic acid consists of a phenyl ring, an acrylic acid moiety, and a double bond, all of which can be chemically modified to modulate biological activity. nih.govelsevierpure.com The versatility of this scaffold has made it a frequent subject of SAR studies. researchgate.netplos.orgnih.gov Key structural components that are often targeted for modification include the phenyl ring, the carboxylic acid group, and the alkene double bond. nih.govnih.gov

The general SAR framework for cinnamic acid derivatives considers the following aspects:

Substitution on the Phenyl Ring: The nature, number, and position of substituents on the phenyl ring significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. nih.govmdpi.com

Modification of the Carboxylic Acid Group: Alterations to the carboxyl group, such as esterification or amidation, can affect the compound's polarity, solubility, and ability to form hydrogen bonds. wjbphs.com

Impact of Substituents on the Phenyl Ring on Biological Activity

The substituents on the phenyl ring are a primary determinant of the biological activity of cinnamic acid derivatives. nih.govrsc.org The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents can either enhance or diminish the compound's efficacy. nih.gov

The difluoromethoxy group (-OCF2H) is a valuable substituent in drug design due to its unique physicochemical properties. researchgate.net It is considered a bioisostere of the methoxy (B1213986) group but with increased lipophilicity. researchgate.net This enhanced lipophilicity can improve a molecule's ability to cross biological membranes. mdpi.com The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group metabolically stable. mdpi.com Furthermore, the hydrogen atom in the -OCF2H group can act as a hydrogen bond donor, providing an additional point of interaction with biological targets that is not possible with a methoxy group. researchgate.net

The methoxy group (-OCH3) is a common substituent found in many biologically active natural products, including cinnamic acid derivatives. scilit.comnih.govresearchgate.net Its presence can significantly influence the molecule's properties and, consequently, its biological effects. scilit.comnih.govresearchgate.net The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. nih.gov This can affect how the molecule interacts with its biological target. nih.gov The position of the methoxy group is also crucial; for instance, a methoxy group at the para-position of the phenyl ring has been associated with significant antidiabetic activity in some studies. nih.govresearchgate.net

Conformational and Stereochemical (E/Z Isomerism) Influences on Activity

The geometry of the double bond in the acrylic acid side chain of cinnamic acid derivatives can exist as either the E (trans) or Z (cis) isomer. This isomerism has a profound impact on the molecule's three-dimensional shape and, therefore, its biological activity. solubilityofthings.com The trans isomer is typically the more stable and more commonly occurring form. nih.gov The specific spatial arrangement of the phenyl ring and the carboxyl group in each isomer can lead to differential binding affinities for enzymes and receptors. solubilityofthings.com For example, the inhibitory activity of some cinnamic acid derivatives against certain enzymes has been shown to be dependent on the presence of the α,β-double bond. elsevierpure.com

Design Principles for Enhanced Bioactivity Based on Structural Modifications

The rational design of more potent cinnamic acid derivatives is guided by SAR principles. nih.govmdpi.comwjbphs.comnih.govresearchgate.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features required for efficacy. mdpi.com

Key design principles include:

Optimizing Phenyl Ring Substitution: The strategic placement of substituents like the difluoromethoxy and methoxy groups can be used to fine-tune the electronic and steric properties of the molecule for optimal target interaction. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles. mdpi.com

Conformational Restriction: Introducing structural elements that limit the conformational flexibility of the molecule can "lock" it into a bioactive conformation, leading to enhanced activity.

By applying these principles, medicinal chemists can design and synthesize novel cinnamic acid derivatives with improved therapeutic potential. nih.govresearchgate.net

Preclinical Biological Activities and Therapeutic Potential in in Vitro and in Vivo Models

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant potential of cinnamic acid derivatives is a well-documented area of research, often attributed to their phenolic structure. researchgate.net For derivatives like 4-(Difluoromethoxy)-3-methoxycinnamic acid, the unique electronic properties conferred by the difluoromethoxy and methoxy (B1213986) groups are of particular interest. The methoxy group is an electron-donating substituent, while the difluoromethoxy group possesses electron-withdrawing characteristics due to the fluorine atoms. This balance influences the molecule's ability to donate a hydrogen atom to scavenge free radicals, a primary mechanism of antioxidant activity. researchgate.net

Studies on structurally related hydroxycinnamic acids, such as ferulic acid and caffeic acid, have demonstrated significant free radical scavenging activity against various radical species, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O2•-). researchgate.net The efficacy of these compounds is often linked to the number and position of hydroxyl groups on the phenyl ring. While direct studies quantifying the free radical scavenging capacity of this compound are limited, research into difluoromethyl bioisosteres of methyl hydroxycinnamates has been conducted. conicet.gov.ar In one study, these compounds were evaluated using chemical assays such as the FRAP (Ferric Reducing Antioxidant Power) and DPPH radical scavenging assays. conicet.gov.ar Interestingly, the difluoromethyl-substituted methyl cinnamates tested were found to be inactive in these specific assays, suggesting that the substitution of a hydroxyl with a difluoromethyl group may alter the typical single electron transfer mechanisms observed in other phenolic antioxidants. conicet.gov.ar This highlights the complexity of predicting antioxidant activity based on structure alone and underscores the need for further specific investigation into this compound's profile in various antioxidant assay systems.

Anti-inflammatory Efficacy and Pathway Modulation

The anti-inflammatory properties of cinnamic acid derivatives are a significant focus of therapeutic research. For related compounds like p-methoxycinnamic acid (p-MCA), anti-inflammatory effects have been demonstrated in vivo. In a rat model of colon carcinogenesis, p-MCA was shown to suppress the expression of key inflammatory markers, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This suppression was linked to the inhibition of the nuclear translocation of the transcription factor NF-κB (p65 subunit), a pivotal regulator of the inflammatory response. nih.gov Furthermore, p-MCA treatment led to a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Another related compound, 4-Methoxycinnamic acid (MCA), has shown anti-inflammatory effects in a model of fungal keratitis by downregulating inflammatory factors including IL-1β, TNF-α, and IL-6. nih.gov While these studies are on analogous structures, they point to a plausible mechanism for this compound. The compound has been specifically studied for its anti-fibrotic effects, which are closely linked to inflammatory pathways. It has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta1 (TGF-β1), a key cytokine in both inflammation and fibrosis. The mechanism involves the inhibition of the phosphorylation of Smad2/3 proteins, which are crucial downstream signaling molecules in the TGF-β1 pathway.

Table 1: Anti-inflammatory Mechanisms of Related Cinnamic Acid Derivatives

| Compound | Model | Key Pathway/Target Modulated | Observed Effect |

|---|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | DMH-induced rat colon carcinogenesis | NF-κB pathway | Decreased nuclear translocation of NF-κB p65; reduced expression of iNOS, COX-2, TNF-α, and IL-6. nih.gov |

| 4-Methoxycinnamic acid (MCA) | Fungal keratitis model | Mincle signal pathway | Downregulation of IL-1β, TNF-α, IL-6, and iNOS. nih.gov |

| This compound | Lung epithelial cells | TGF-β1/Smad pathway | Inhibition of Smad2/3 phosphorylation, leading to inhibition of EMT. |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

The introduction of a difluoromethyl group into the cinnamic acid structure has been investigated as a strategy to enhance antimicrobial activity. Research has focused on amides of a structural isomer, 3'-(difluoromethyl)-4'-methoxycinnamic acid, which were synthesized and evaluated for their in vitro antibacterial properties against a panel of fourteen bacterial strains. nih.govresearchgate.net

The study revealed that the difluoromethyl moiety significantly enhanced antibacterial activity and selectivity, particularly against Mycobacterium smegmatis. nih.govresearchgate.net Several amide derivatives, notably the N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides, demonstrated potent and selective activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against M. smegmatis. nih.govresearchgate.net Importantly, these active compounds showed negligible or no cytotoxicity against human HepG2 and A549 cells, suggesting a favorable selectivity profile. nih.govresearchgate.net This selective activity makes these compounds potential leads for developing new narrow-spectrum antibiotics, possibly for targeting M. tuberculosis, for which M. smegmatis is a common model. nih.gov

While extensive data on the antifungal and antiviral properties of this compound are not yet available, related cinnamic acid derivatives have shown promise. For instance, 4-Methoxycinnamic acid exerts antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. nih.gov Other derivatives have demonstrated activity against fungi like Aspergillus niger and Candida albicans. sysrevpharm.orgnih.gov

Table 2: In Vitro Antibacterial Activity of 3'-(Difluoromethyl)-4'-methoxycinnamoyl Amides against M. smegmatis

| Compound | Amide Moiety (R1R2NH) | MIC (µg/mL) |

|---|---|---|

| 11b | N-isopropyl | 8 nih.govresearchgate.net |

| 11d | N-isopentyl | 8 nih.govresearchgate.net |

| 11g | N-(2-phenylethyl) | 8 nih.govresearchgate.net |

Data pertains to a structural isomer of the subject compound.

Anticancer Potential in Cell-Based Assays

The potential of cinnamic acid derivatives as anticancer agents has been explored in various cell-based assays. sysrevpharm.org Studies on p-methoxycinnamic acid (p-MCA) in a rat model of colon cancer have elucidated several mechanisms underlying its anticancer effects. nih.gov Supplementation with p-MCA led to a significant reversal of pathological alterations induced by the carcinogen 1,2-dimethylhydrazine (B38074) (DMH). nih.gov The compound was found to induce apoptosis, evidenced by a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax, as well as caspases 3 and 9. nih.gov Furthermore, p-MCA was observed to inhibit metastasis and angiogenesis, indicated by the reduced expression of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF), respectively. nih.gov

Another related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has demonstrated a dose- and time-dependent decrease in the proliferation and viability of human breast cancer cells (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells. nih.gov This compound also induced apoptosis, correlating with an increase in the Bax/Bcl-2 ratio, and inhibited the migration and invasion of highly metastatic MDA-231 cells in vitro. nih.gov

While these findings are for structurally similar molecules, they suggest that this compound could potentially exert anticancer effects through the modulation of key cellular processes such as apoptosis, cell cycle progression, metastasis, and angiogenesis. Cell-based assays like the MTT assay, which measures cell viability, and flow cytometry-based assays to quantify apoptosis, would be crucial in determining the specific anticancer potential of this compound. nih.govresearchgate.net

Antidiabetic Effects in Preclinical Models

Preclinical research on various cinnamic acid derivatives has uncovered multiple mechanisms through which they may exert antidiabetic effects, including the stimulation of insulin (B600854) secretion, inhibition of hepatic gluconeogenesis, and enhancement of glucose uptake. nih.govuni.lu

Enhanced glucose uptake into peripheral tissues like skeletal muscle and adipose tissue is a key strategy for managing hyperglycemia. The insulin signaling pathway plays a central role in this process, primarily through the translocation of the glucose transporter GLUT4 to the cell surface. nih.gov Studies on cinnamic acid derivatives suggest they can positively modulate this pathway. For example, some derivatives activate the insulin signaling cascade, leading to increased phosphorylation of key proteins such as the insulin receptor substrate (IRS-1) and Akt (also known as Protein Kinase B). nih.gov This activation ultimately promotes the translocation of GLUT4, thereby enhancing glucose uptake from the bloodstream. nih.gov

Furthermore, p-methoxycinnamic acid (p-MCA) has been shown to stimulate insulin secretion from pancreatic β-cells. nih.gov The mechanism involves an increase in intracellular calcium ([Ca²⁺]i) via influx through L-type Ca²⁺ channels, a critical step in triggering insulin release. nih.gov While direct evidence for this compound is pending, the established effects of its analogs suggest that it may similarly influence insulin signaling and glucose transport.

The liver plays a crucial role in glucose homeostasis by producing glucose through gluconeogenesis during fasting. In type 2 diabetes, this process is often dysregulated, leading to excessive hepatic glucose output. nih.gov Several cinnamic acid derivatives have been shown to inhibit hepatic gluconeogenesis. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), for instance, suppresses the expression of key gluconeogenic genes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver. nih.gov This effect is mediated through the phosphorylation and subsequent inactivation of the transcription factor FoxO1, which is a positive regulator of these genes. nih.gov Similarly, p-methoxycinnamic acid has been found to suppress the activity of glucose-6-phosphatase in diabetic rat models. nih.gov These findings suggest that a primary antidiabetic mechanism for this class of compounds is the reduction of hepatic glucose production. Given these precedents, investigating the effect of this compound on the expression of gluconeogenic enzymes and the activity of regulatory transcription factors like FoxO1 in preclinical diabetes models is a logical next step. nih.govprimescholars.com

Antiglycation Properties

Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins, a process known as glycation. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications and aging. Research into agents that can inhibit this process is of significant therapeutic interest.

However, based on a comprehensive review of publicly available scientific literature, no studies have been published to date that specifically investigate the antiglycation properties of this compound. While related cinnamic acid derivatives have been explored for such activities, data for this specific compound is not available.

Hepatoprotective Activity in Experimental Liver Injury Models

Drug-induced liver injury is a significant cause of acute liver failure. Experimental models using hepatotoxins like carbon tetrachloride (CCl₄) or paracetamol are commonly employed to screen for compounds with liver-protective capabilities. These models assess biochemical markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as histopathological changes.

A thorough search of scientific databases reveals a lack of studies specifically evaluating the hepatoprotective effects of this compound in any experimental liver injury models. Consequently, there is no data available on its potential to mitigate liver damage.

Neuroprotective and Anti-Amnestic Properties in Animal Models

Neurodegenerative diseases and age-related cognitive decline are major health concerns. Animal models, such as those inducing amnesia with agents like scopolamine (B1681570) or modeling neurodegeneration with specific toxins, are crucial for identifying new therapeutic agents. These studies evaluate a compound's ability to prevent neuronal damage and improve memory and learning deficits.

Currently, there is no published research detailing the neuroprotective or anti-amnesic properties of this compound in animal models. Investigations into its potential effects on the central nervous system have not been reported in the scientific literature.

Antiplatelet and Antithrombotic Activities in Preclinical Settings

Thrombotic diseases, including heart attack and stroke, are leading causes of mortality worldwide. Antiplatelet and antithrombotic agents are critical for their prevention and treatment. Preclinical evaluation of these activities involves in vitro platelet aggregation assays and in vivo models of thrombosis.

Specific studies on the antiplatelet and antithrombotic activities of this compound have not been found in the existing scientific literature. Therefore, its potential as an agent to prevent or treat blood clots remains uninvestigated.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, exacerbated by the rise of multidrug-resistant strains. The search for new antitubercular agents is a priority. While the broader class of cinnamic acid derivatives has been a subject of interest in this field, specific data on the activity of this compound against M. tuberculosis is not available. nih.govmdpi.com No studies reporting its minimum inhibitory concentration (MIC) or mechanism of action have been published.

Enzyme Inhibition Studies (e.g., Tyrosinase, COX, Human Neutrophil Elastase, Phosphodiesterase)

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Enzymes such as tyrosinase (involved in pigmentation), cyclooxygenase (COX, involved in inflammation), human neutrophil elastase (implicated in inflammatory lung diseases), and phosphodiesterases (various signaling roles) are important drug targets.

While general anti-inflammatory effects have been suggested for this compound, specific studies detailing its inhibitory activity against enzymes like tyrosinase, COX, human neutrophil elastase, or phosphodiesterase have not been reported in the peer-reviewed literature. Therefore, its enzyme inhibition profile is currently unknown.

Molecular Mechanisms of Action and Target Identification

Identification of Putative Molecular Targets (Receptors, Enzymes, Ion Channels)

Research has identified several direct molecular targets for this class of compounds, implicating them in a wide range of cellular processes. The primary targets include proteins involved in inflammation, cell signaling, and fibrotic processes.

One of the most significant identified targets is the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) . Studies have demonstrated that Tranilast acts as a direct inhibitor of the NLRP3 inflammasome. nih.govembopress.orgcancer.gov It physically binds to the NACHT domain of NLRP3, which in turn blocks the oligomerization of the NLRP3 protein and suppresses the assembly of the inflammasome complex. nih.govembopress.orgcancer.govembopress.org This inhibitory action is specific, as the compound does not affect the AIM2 or NLRC4 inflammasomes. embopress.orgcancer.gov

Another key molecular target is the Transforming Growth Factor-β (TGF-β) pathway. 4-(Difluoromethoxy)-3-methoxycinnamic acid specifically targets TGF-β1, a critical mediator in fibrotic diseases. The broader analog, Tranilast, is also well-documented as an inhibitor of TGF-β secretion and signaling. nih.govnih.govresearchgate.netresearchgate.net Docking studies have further suggested a substantial binding affinity for TGF-β receptors such as ALK5. nih.gov

Other identified targets include:

Aryl Hydrocarbon Receptor (ARH): Tranilast functions as an agonist for this receptor, which is necessary for its cell cycle arrest activity. iiarjournals.org

Platelet-Derived Growth Factor (PDGF) Receptors: The compound has been shown to inhibit the binding of PDGF-BB to its receptor on coronary artery smooth muscle cells. nih.gov

Transient Receptor Potential Vanilloid 2 (TRPV2): Evidence suggests that Tranilast can block this ion channel. wikipedia.orgnih.gov

Forkhead box O-1 (FoxO-1): Tranilast has been identified as an inhibitor of this transcription factor, preventing its nuclear translocation. nih.gov

| Molecular Target | Target Class | Observed Effect of Compound | Reference |

|---|---|---|---|

| NLRP3 | Inflammasome Component | Direct binding and inhibition of oligomerization | nih.govembopress.orgcancer.gov |

| TGF-β1 and its Receptors | Cytokine / Receptors | Inhibition of secretion and signaling | nih.govnih.gov |

| Aryl Hydrocarbon Receptor (ARH) | Receptor / Transcription Factor | Agonist activity | iiarjournals.org |

| PDGF-BB Receptors | Receptor Tyrosine Kinase | Inhibition of ligand binding | nih.gov |

| TRPV2 | Ion Channel | Blockade of channel | wikipedia.orgnih.gov |

| FoxO-1 | Transcription Factor | Inhibition and prevention of nuclear translocation | nih.gov |

Interference with Specific Cellular Signaling Pathways

By engaging its molecular targets, this compound and its analogs interfere with several critical intracellular signaling cascades.

TGF-β/Smad Pathway: This is a primary pathway affected by the compound. This compound has been shown to reduce the phosphorylation levels of Smad2/3, which are key downstream mediators in TGF-β1 signaling. Similarly, Tranilast inhibits the TGF-β1/Smad signaling pathway by suppressing the expression of Smad4. iiarjournals.orgnih.gov This interference is central to the compound's anti-fibrotic and anti-metastatic effects. iiarjournals.orgnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and invasion, is another target. iiarjournals.org Tranilast has been found to inhibit the MAPK pathway, specifically by decreasing the activation of extracellular signal-regulated kinase (ERK). iiarjournals.orgnih.gov This inhibition is a consequence of blocking upstream signals, such as those from the PDGF receptor. nih.gov

NF-κB Pathway: The compound modulates the Nuclear Factor-κB (NF-κB) signaling pathway, which is central to inflammation. nih.govnih.gov It can inhibit cytokine-induced NF-κB activation in vascular endothelial cells. capes.gov.br Mechanistically, it has been shown to interfere with the association between NF-κB and its transcriptional coactivator CBP, thereby inhibiting NF-κB-dependent gene transcription without affecting the degradation of IκB inhibitor proteins or the nuclear translocation of NF-κB itself. capes.gov.br

Nrf2/HO-1 Pathway: In the context of cellular stress, the compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.govspandidos-publications.com This activation contributes to its protective effects against oxidative stress and inflammation in cardiomyocytes. nih.govspandidos-publications.com

STAT3 Pathway: In the tumor microenvironment, Tranilast can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov It achieves this by inhibiting the secretion of interleukin-6 (IL-6) from cancer-associated fibroblasts, which in turn prevents the phosphorylation of STAT3 in cancer cells. nih.govresearchgate.net

Modulation of Gene Expression and Protein Regulation

The interference with signaling pathways translates into significant changes in gene expression and protein regulation. This compound has been shown to downregulate the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as α-smooth muscle actin (α-SMA) and vimentin, while upregulating the epithelial marker E-cadherin.

Studies on its analog, Tranilast, reveal a broader scope of protein regulation:

Smad4: Transcription of Smad4 is significantly suppressed. iiarjournals.orgnih.gov

Cell Cycle Proteins: It can induce the accumulation of the cell cycle inhibitor p21 and lead to the up-regulation of the tumor suppressor p53. iiarjournals.org

Apoptotic Proteins: The compound increases levels of cleaved poly(ADP-ribose) polymerase (PARP), a marker of apoptosis. iiarjournals.orgnih.gov

Cytoskeletal Regulators: Expression of Myocardin-related transcription factor A (MRTF-A), a global regulator of the cytoskeleton, is downregulated. nih.gov

NLRP3 Ubiquitination: It enhances lysine (B10760008) 63 (K63)-linked ubiquitination of NLRP3, a process that can regulate inflammasome activation. ahajournals.org

Role in Oxidative Stress Response Pathways

The compound exhibits a dual role in modulating oxidative stress, depending on the cellular context. In many cases, it functions as an antioxidant. It can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and hydroxyl radicals (OH·). nih.govjst.go.jp In models of ischemia-reperfusion injury in cardiomyocytes, Tranilast decreases ROS and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govresearchgate.net This protective effect is mediated, at least in part, through the activation of the Nrf2/HO-1 pathway. nih.govspandidos-publications.com

Conversely, in some cancer models, Tranilast has been observed to increase MDA and ROS production in tumor tissue, which was associated with a reduction in the activity of the antioxidant enzymes SOD and catalase. researchgate.net This suggests a pro-oxidant effect in certain pathological environments, potentially contributing to its anti-tumor activity.

Influence on Inflammatory Cascades

A primary mechanism of action for this class of compounds is the potent suppression of inflammatory cascades. The most direct mechanism is the inhibition of the NLRP3 inflammasome. nih.govembopress.orgcancer.gov By binding to NLRP3 and preventing its assembly, the compound blocks the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). embopress.orgembopress.orgmdpi.com

Beyond direct inflammasome inhibition, the compound also modulates other inflammatory mediators. It can inhibit the release of cytokines like tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8 from cardiomyocytes under stress. nih.govresearchgate.net It also inhibits the release of chemical mediators from mast cells and can suppress the secretion of chemokines. researchgate.netiiarjournals.orgiiarjournals.org This broad anti-inflammatory profile is also linked to its modulation of the NF-κB signaling pathway. capes.gov.br

Impact on Cellular Apoptosis and Proliferation Mechanisms

The compound demonstrates significant anti-proliferative and apoptosis-modulating effects. It can inhibit the proliferation of various cell types, including tumor cells and fibroblasts, often by inducing cell cycle arrest. researchgate.netiiarjournals.orgiiarjournals.org

Its impact on apoptosis is context-dependent. In multiple cancer cell lines, Tranilast treatment leads to an increase in apoptosis. iiarjournals.orgnih.gov This is evidenced by increased levels of cleaved PARP and modulation of the Bcl-2 family of proteins, with an observed decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.goviiarjournals.orgnih.govresearchgate.net

However, in certain non-cancerous models of cellular injury, the compound can be anti-apoptotic. For instance, it protects pancreatic β-cells from palmitic acid-induced apoptosis and reduces apoptosis in cardiomyocytes subjected to ischemia-reperfusion injury. nih.govspandidos-publications.comresearchgate.net In these protective scenarios, it increases the expression of Bcl-2 and decreases Bax and cleaved PARP, thereby promoting cell survival. nih.govspandidos-publications.com

| Protein | Function | Effect of Compound | Cellular Outcome | Reference |

|---|---|---|---|---|

| p21 | Cell Cycle Inhibitor | Increased accumulation | Cell cycle arrest | iiarjournals.org |

| p53 | Tumor Suppressor | Upregulation | Inhibition of proliferation | iiarjournals.org |

| Cleaved PARP | Apoptosis Marker | Increased levels (in cancer cells) | Promotion of apoptosis | nih.gov |

| Bcl-2 | Anti-apoptotic Protein | Decreased (in cancer cells); Increased (in stressed normal cells) | Context-dependent | nih.govspandidos-publications.com |

| Bax | Pro-apoptotic Protein | Increased (in cancer cells); Decreased (in stressed normal cells) | Context-dependent | nih.govspandidos-publications.com |

Analytical Methodologies for 4 Difluoromethoxy 3 Methoxycinnamic Acid

Chromatographic Techniques for Detection and Quantificationresearchgate.netnih.govnih.gov

Chromatographic methods are essential for separating 4-(Difluoromethoxy)-3-methoxycinnamic acid from complex mixtures, such as reaction intermediates or biological matrices. These techniques are paramount for both qualitative detection and precise quantitative analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of cinnamic acid derivatives. nih.gov The HPLC system separates the compound from a mixture based on its polarity and interaction with the stationary phase, typically a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an additive such as formic acid to aid ionization) and an organic solvent (like acetonitrile (B52724) or methanol). sigmaaldrich.com

Once the compound elutes from the HPLC column, it enters the mass spectrometer, which ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This provides a highly specific and sensitive detection method, allowing for accurate mass determination and structural elucidation through fragmentation patterns. For this compound, electrospray ionization (ESI) is a commonly used technique.

Table 1: Illustrative HPLC-MS Parameters for Cinnamic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 2 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water sigmaaldrich.com |

| Mobile Phase B | Acetonitrile or Methanol sigmaaldrich.com |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection | Mass Spectrometry (e.g., Quadrupole, Time-of-Flight) researchgate.net |

Ultra-Performance Liquid Chromatography-Diode Array Detector-Mass Spectrometry (UPLC-DAD-MS/MS)nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency of HPLC by using columns with smaller particle sizes (<2 μm), resulting in higher resolution, improved sensitivity, and faster analysis times. lcms.cz Coupling UPLC with a Diode Array Detector (DAD) and tandem mass spectrometry (MS/MS) provides comprehensive analytical data.

The DAD acquires UV-Vis spectra of the eluting compounds, offering characteristic absorbance information that aids in identification. nih.gov Following the DAD, the compound enters the tandem mass spectrometer. In MS/MS, a precursor ion corresponding to the molecular weight of this compound is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides unambiguous structural confirmation. nih.gov This combined approach is highly effective for identifying and quantifying the compound in complex samples. nih.gov

Table 2: Example UPLC-DAD-MS/MS System Configuration

| Component | Specification/Condition |

|---|---|

| UPLC System | Acquity UPLC or similar nih.gov |

| Column | UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) nih.gov |

| Column Temperature | 35°C nih.gov |

| DAD Wavelength Range | 200 - 400 nm |

| Mass Spectrometer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (Q-TOF) nih.govnih.gov |

| Ionization Source | ESI |

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound by examining how the molecule interacts with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopyumich.eduresearchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. Cinnamic acid and its derivatives possess a conjugated system, consisting of the benzene (B151609) ring and the acrylic acid side chain, which results in strong UV absorbance. researchgate.net The maximum absorption wavelength (λmax) is characteristic of the compound's electronic structure. For hydroxycinnamic acid derivatives, these peaks typically appear in the range of 240 nm to 320 nm. researchgate.net The specific λmax for this compound would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing difluoromethoxy group on the aromatic ring. researchgate.net

Table 3: Typical UV Absorption Maxima for Related Cinnamic Acid Structures

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 4-Hydroxycinnamic acid | ~286, ~310 | Methanol/Water |

| 3,4-Dihydroxycinnamic acid | ~295, ~323 | Methanol/Water |

Infrared (IR) Spectroscopyresearchgate.netnist.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, C=C stretches from the aromatic ring and the alkene, and C-O stretches from the ether and methoxy groups. The presence of the C-F bonds in the difluoromethoxy group would also give rise to strong, characteristic stretching vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | 1680-1710 |

| Alkene (C=C) | Stretching | 1625-1645 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Difluoromethoxy (C-F) | Stretching | 1000-1200 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule.

¹H-NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. The spectrum for this compound would show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, the methoxy protons, and the unique triplet signal for the proton of the difluoromethoxy group (-OCHF₂) due to coupling with the two fluorine atoms. chemicalbook.com

¹³C-NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. Each chemically distinct carbon atom gives a separate signal. Key signals would include those for the carboxylic acid carbonyl carbon, the carbons of the double bond, the aromatic carbons, the methoxy carbon, and the carbon of the difluoromethoxy group, which would appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 5: Predicted ¹H-NMR Chemical Shifts for this compound (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.3 | Singlet (broad) |

| Vinylic Proton (Ar-CH=) | ~7.6 | Doublet |

| Aromatic Protons | 7.0 - 7.4 | Multiplet |

| Difluoromethoxy (-OCHF₂) | ~7.0 | Triplet |

| Vinylic Proton (=CH-COOH) | ~6.5 | Doublet |

Sample Preparation and Matrix Effects in Biological Samples

The accurate quantification of "this compound" in biological samples such as plasma, urine, or tissue homogenates is critically dependent on the sample preparation process. The primary goals of sample preparation are to remove interfering substances from the sample matrix, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument.

Commonly employed sample preparation techniques for small molecules in biological fluids include:

Protein Precipitation (PPT): This is a straightforward and widely used method where an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. While simple, this method may result in less clean samples and significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of acidic compounds like cinnamic acid derivatives.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge or well plate. The sample is loaded onto the sorbent, interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the physicochemical properties of "this compound."

Matrix Effects

Biological samples are complex mixtures containing proteins, salts, lipids, and other endogenous components. These components can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can either suppress or enhance the analytical signal, thereby compromising the accuracy and precision of the results. For instance, co-eluting matrix components can affect the ionization efficiency of the analyte in mass spectrometry-based assays. Minimizing matrix effects is a crucial aspect of method development and is often achieved through more rigorous sample cleanup procedures like SPE or by employing stable isotope-labeled internal standards.

Validation of Analytical Methods (Sensitivity, Selectivity, Reproducibility)

Once an analytical method is developed, it must undergo a thorough validation process to ensure it is fit for its intended purpose. researchgate.net Method validation demonstrates that the procedure is reliable, accurate, and precise for the quantitative determination of the analyte in a specific sample matrix. researchgate.net Key validation parameters include sensitivity, selectivity, and reproducibility.

Sensitivity

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision.

LOQ: The lowest concentration of the analyte that can be measured with an acceptable level of accuracy and precision. The LOQ is typically the lowest point on the calibration curve.

Table 1: Illustrative Sensitivity Parameters for an Analytical Method

| Parameter | Description | Example Value |

| LOD | Lowest detectable concentration | 0.5 ng/mL |

| LOQ | Lowest quantifiable concentration | 1.5 ng/mL |

Selectivity

Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net This includes endogenous matrix components, metabolites, and other potentially co-administered drugs. Selectivity is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.

Table 2: Example of a Selectivity Assessment

| Sample Type | Analyte Response | Internal Standard Response | Status |

| Blank Plasma (Source 1) | No significant peak | No significant peak | Pass |

| Blank Plasma (Source 2) | No significant peak | No significant peak | Pass |

| Blank Plasma (Source 3) | No significant peak | No significant peak | Pass |

| LLOQ Spike | Signal-to-Noise > 10 | Signal-to-Noise > 10 | Pass |

Reproducibility

Reproducibility assesses the precision of the method over different runs and conditions. It is typically evaluated at two levels:

Intra-assay precision (Repeatability): The precision of the method within a single analytical run, determined by analyzing multiple replicates of quality control (QC) samples at different concentrations.

Inter-assay precision (Intermediate Precision): The precision of the method across different days, and often with different analysts and equipment. This is also determined by analyzing QC samples over an extended period.

The precision is usually expressed as the percent coefficient of variation (%CV).

Table 3: Example of Intra- and Inter-Assay Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | ||

| Mean Conc. (ng/mL) | %CV | Mean Conc. (ng/mL) | %CV | ||

| Low | 5.0 | 4.9 | 4.2% | 5.1 | 5.5% |

| Medium | 50.0 | 51.2 | 3.1% | 49.5 | 4.8% |

| High | 200.0 | 198.7 | 2.5% | 201.3 | 3.9% |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, like 4-(Difluoromethoxy)-3-methoxycinnamic acid, to a macromolecular target, such as a protein receptor.

While specific molecular docking studies detailing the binding affinity of this compound are not extensively documented in publicly available literature, the compound is known to target Transforming Growth Factor-β1 (TGF-β1), a key protein in fibrotic processes. Docking simulations for similar compounds targeting TGF-β1 have been performed to predict binding energy, a proxy for binding affinity. frontiersin.orgnih.gov For instance, a docking study of a novel small molecule (NSC765598) with TGF-β1 showed a binding affinity of -7.2 kcal/mol. frontiersin.org

The unique structural features of this compound, particularly the difluoromethoxy group, are expected to play a significant role in its binding. Molecular docking studies on other derivatives suggest that the difluoromethoxy group can form strong hydrogen bonds with catalytic sites in enzymes, which may contribute to enhanced binding affinity. The combination of the difluoromethoxy and methoxy (B1213986) groups is thought to balance hydrophobicity and polarity, optimizing target interactions.

Table 1: Illustrative Binding Affinities of Various Inhibitors with Target Receptors This table provides examples of binding affinities for related compounds to demonstrate typical results from molecular docking studies. Data for this compound is not specified.

| Compound/Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derrone | TGF-β Receptor Type 1 | Stronger than ATP |

| Galunisertib | TGF-β1 | -7.1 |

| NSC765598 | TGF-β1 | -7.2 |

| Ferulic acid | Receptor 2IOG | -6.96 |

| Stigmasterol | TGF-β Type I Receptor | -10.1 |

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the difluoromethoxy group is particularly noteworthy. The fluorine atoms can modulate intermolecular forces, and the polar C-F bonds offer opportunities for dipolar interactions within a binding pocket, potentially leading to enhanced affinity. nih.gov Studies on related fluorinated molecules show they can engage in specific interactions, such as halogen bonds, with amino acid residues like Gln, Val, and Leu. frontiersin.org The carboxylic acid and methoxy groups are also key interaction points, likely forming hydrogen bonds and hydrophobic contacts, respectively, with polar and nonpolar residues in the binding site. For example, in docking studies of inhibitors with the TGF-β receptor, key interactions often involve residues such as Cys, Asn, and Ser. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com It provides valuable information on the flexibility of both the ligand and the protein, as well as the stability of their complex. An MD simulation can validate the results of molecular docking by assessing whether the predicted binding pose is stable in a simulated physiological environment. frontiersin.org

For a ligand-protein complex involving this compound, MD simulations would track the atomic movements over a set period, allowing researchers to observe the stability of key interactions, such as hydrogen bonds identified in docking. The simulation can reveal conformational changes in the protein upon ligand binding and provide a more dynamic picture of the interaction than the static view offered by docking. mdpi.com While specific MD simulation studies on this compound are not detailed in the available literature, this technique is standard for validating the stability of potential drug candidates within their target's binding site. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

QSAR models are built by correlating variations in the structural or physicochemical properties of compounds with their measured biological activities. For a series of cinnamic acid derivatives, a QSAR model could be developed to predict their inhibitory activity against a target like TGF-β1. nih.govalquds.edu These models, often based on techniques like multiple linear regression (MLR), can help researchers predict the activity of new, unsynthesized compounds. alquds.edu The goal is to create a statistically significant model that can guide the design of derivatives with improved potency. nih.gov For example, a QSAR study on cinnamic acid derivatives as antitubercular agents successfully identified a model based on geometrical and electronic properties to describe their activity. nih.gov

A crucial part of QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) descriptors. nih.govresearchgate.net By analyzing which descriptors are most correlated with biological activity, researchers can understand the key molecular features driving the desired effect. For cinnamic acid analogues, studies have shown that electronic properties can be governing factors for their activity. alquds.edu

Table 2: Common Physicochemical Descriptors Used in QSAR Studies This table lists examples of descriptors that would be relevant in a QSAR study of cinnamic acid derivatives.

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Radius of Gyration | Relates to the size, shape, and branching of the molecule. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and binding. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Describes the energy and stability of the molecule. |

By identifying the most influential descriptors, a QSAR model can provide actionable insights for medicinal chemists. For instance, if a descriptor related to the size of a substituent at a particular position is positively correlated with activity, it suggests that larger groups at that position may lead to more potent compounds. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity.

While specific DFT studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of DFT can be applied to understand its characteristics. Such calculations would typically be performed using a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to solve the Schrödinger equation approximately.

Key Parameters from DFT Analysis:

Optimized Molecular Geometry: DFT calculations would begin by determining the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding its physical and chemical properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the carboxylic acid group would be an electron-rich site, while the difluoromethoxy group would influence the electronic landscape of the phenyl ring.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions. The inclusion of fluorine atoms is known to enhance properties like metabolic stability and binding affinity due to fluorine's high electronegativity. emerginginvestigators.org

The table below conceptualizes the kind of data a DFT analysis would yield for this compound, based on general knowledge of similar molecular structures.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates electron-donating capability. |

| LUMO Energy | Low | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests good kinetic stability but potential for electronic transitions. |

| Dipole Moment (µ) | Non-zero | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Negative potential near oxygen atoms (carbonyl, methoxy); Positive potential near acidic hydrogen. | Predicts sites for electrophilic and nucleophilic attack. |

| Chemical Hardness (η) | Moderate | Quantifies resistance to change in electron distribution. |

Pharmacophore Modeling and Virtual Screening for Drug Discovery

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. This model can then be used as a 3D query to search large compound libraries for new molecules with the potential for similar activity, a process known as virtual screening.

For this compound, this process would involve several key steps:

Target Identification: The first step is to identify a biological target (e.g., an enzyme or receptor) where the molecule might exert a therapeutic effect. Cinnamic acid derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net

Pharmacophore Model Generation: If a set of known active molecules for a specific target exists, a ligand-based pharmacophore model can be generated. This model would capture the common chemical features responsible for their activity. Alternatively, if the 3D structure of the biological target is known, a structure-based pharmacophore can be developed from the key interactions observed in the ligand-binding site.

Virtual Screening: The generated pharmacophore model is used to screen databases of chemical compounds. The screening software identifies molecules in the database that match the pharmacophore's features and spatial constraints. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.com

Docking and Scoring: Hits from the virtual screen are often subjected to molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This helps to prioritize the most promising candidates for further development.

While specific pharmacophore models derived from or used to identify this compound are not documented in available research, its structural features suggest key pharmacophoric points.

Potential Pharmacophoric Features of this compound:

| Feature | Structural Moiety | Potential Role in Biological Interaction |

| Hydrogen Bond Donor | Carboxylic acid (-OH) | Interacting with polar residues (e.g., Asp, Glu, Ser) in a binding site. |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Methoxy oxygen, Difluoromethoxy oxygens | Interacting with hydrogen bond donor residues (e.g., Arg, Lys, His). |

| Aromatic Ring | Phenyl group | Participating in π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature | Difluoromethoxy group (-OCF₂H) | Contributing to hydrophobic interactions and potentially increasing metabolic stability. |

These features could be used to design a pharmacophore model to search for novel compounds targeting, for example, enzymes involved in inflammatory pathways or cancer cell proliferation. The unique difluoromethoxy group could offer specific interactions or improved pharmacokinetic properties compared to more common substituents. nih.gov

Preclinical Metabolism and Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

While specific ADME studies on 4-(Difluoromethoxy)-3-methoxycinnamic acid are not extensively detailed in publicly available literature, the pharmacokinetic behavior of the parent compound, cinnamic acid, has been investigated in animal models, primarily rats. nih.govfrontiersin.orgsemanticscholar.org These studies form a foundational basis for predicting the ADME properties of its derivatives.

In rats, cinnamic acid is absorbed relatively quickly after oral administration. nih.gov Pharmacokinetic analyses of cinnamic acid, administered either as a pure compound or as a component of a traditional herbal decoction, have been successfully conducted in rats, establishing a basis for evaluating its derivatives. nih.govfrontiersin.org Following absorption, cinnamic acid is known to be extensively metabolized, with its primary metabolite being hippuric acid, which is then excreted. nih.gov The distribution of cinnamic acid derivatives is expected to be influenced by their physicochemical properties, such as lipophilicity, which is significantly modified by the presence of difluoromethoxy and methoxy (B1213986) groups.

Animal models, particularly rodents like rats and mice, are standardly used in preclinical pharmacokinetic studies. researchgate.netnih.gov However, it is important to note that significant species differences can exist in drug-metabolizing enzymes, which can affect the translation of metabolic data from animal models to humans. researchgate.net

Influence of Fluorination and Methoxylation on Metabolic Stability

The chemical structure of a drug candidate profoundly influences its metabolic fate. The inclusion of fluorine atoms and methoxy groups are common strategies in medicinal chemistry to modulate a molecule's pharmacokinetic properties. mdpi.commdpi.com

The methoxy group (-OCH₃) is a common feature in many bioactive molecules but is often a site of metabolic liability. It is susceptible to oxidative O-demethylation by CYP450 enzymes, which can lead to rapid metabolism and clearance. mdpi.com

The difluoromethoxy group (-OCF₂H) is often used as a bioisosteric replacement for the methoxy group specifically to enhance metabolic stability. nih.gov The strong carbon-fluorine (C-F) bonds are significantly more resistant to enzymatic cleavage than carbon-hydrogen (C-H) bonds. mdpi.com This substitution blocks the O-demethylation pathway, generally leading to a decreased rate of oxidative metabolism and a longer biological half-life. nih.gov The increased steric hindrance of the difluoromethoxy group compared to a methoxy group can also make it more difficult for metabolic enzymes to access the oxygen-carbon bond. mdpi.com Furthermore, the incorporation of fluorine can increase lipophilicity, which may influence tissue distribution and cell membrane permeability. nih.govresearchgate.net

| Functional Group | Metabolic Pathway | Impact on Stability | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | Oxidative O-demethylation by CYP450 | Metabolically liable; can lead to rapid clearance. | mdpi.com |

| Difluoromethoxy (-OCF₂H) | Blocks O-demethylation | Increases resistance to metabolic degradation, enhancing stability and prolonging half-life. | mdpi.comnih.gov |

Bioavailability Considerations in Preclinical Species

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a key pharmacokinetic parameter. For cinnamic acid, studies in rats have demonstrated systemic absorption after oral administration. nih.gov One study found that the bioavailability of cinnamic acid was higher when administered as part of a Ramulus Cinnamomi decoction compared to administration as a pure compound, suggesting that other components in the extract may enhance its absorption. nih.gov

The structural modifications in this compound are expected to influence its bioavailability. The incorporation of fluorinated groups, such as difluoromethoxy, can enhance lipophilicity. mdpi.comnih.gov This increased lipophilicity can improve a compound's ability to permeate cellular membranes, potentially leading to better absorption from the gastrointestinal tract and improved oral bioavailability. mdpi.comresearchgate.net

The table below presents pharmacokinetic parameters for the parent compound, cinnamic acid, in rats, which serves as a baseline for understanding the potential behavior of its derivatives.

| Parameter | Description | Value (mean ± SD) | Reference |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | Maximum plasma concentration | 15.2 ± 3.8 | semanticscholar.org |

| Tₘₐₓ (h) | Time to reach maximum concentration | 0.3 ± 0.1 | semanticscholar.org |

| AUC₀₋ₜ (ng·h/mL) | Area under the plasma concentration-time curve from time 0 to the last measurable point | 16.8 ± 3.0 | semanticscholar.org |

| t₁/₂ (h) | Elimination half-life | 0.7 ± 0.2 | semanticscholar.org |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

While established methods exist for synthesizing cinnamic acid derivatives, future research should focus on developing more efficient, sustainable, and environmentally friendly synthetic routes for 4-(difluoromethoxy)-3-methoxycinnamic acid. One common synthesis approach involves the O-alkylation of a benzaldehyde (B42025) precursor followed by reactions to form the cinnamic acid moiety. Alternative strategies, such as the Knoevenagel condensation used for similar molecules, could be adapted and optimized. mdpi.com

A primary goal will be the integration of green chemistry principles to minimize environmental impact. This involves a critical assessment of solvents, reagents, and energy consumption. The development of catalytic reactions, use of renewable starting materials, and reduction of waste streams are key objectives. Future research could explore biocatalytic methods or solvent-free reaction conditions to enhance the sustainability of the synthesis process.

The greenness of any new synthetic route can be quantitatively assessed using established metrics, providing a framework for comparing different methodologies.

| Green Chemistry Metric | Description | Potential Application to Synthesis |

| E-Factor | Calculates the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates less waste and a greener process. semanticscholar.org | Comparing novel synthetic pathways to traditional ones to identify the most waste-efficient route. |

| Solvent Intensity (SI) | Measures the total mass of all solvents used in a process relative to the mass of the final product. semanticscholar.org | Guiding the selection of syntheses that minimize the use of hazardous or large quantities of solvents. |

| Atom Economy | A theoretical calculation of how many atoms from the reactants are incorporated into the final desired product. | Designing reactions, such as addition reactions, that maximize the incorporation of starting materials into the final structure. |

Discovery of Unexplored Biological Activities

The current understanding of this compound's biological profile is primarily centered on its anti-fibrotic and CFTR-correcting activities. However, the broader family of cinnamic acid derivatives exhibits a wide array of pharmacological effects, suggesting that the target compound may possess unexplored potential. nih.govnih.gov Related methoxycinnamic acids have demonstrated neuroprotective, anti-amnestic, antimicrobial, and antioxidant properties. nih.govresearchgate.net

Future research should systematically screen this compound against a diverse range of biological targets and disease models. The unique electronic properties conferred by the difluoromethoxy group could lead to novel interactions with biological systems not observed with its natural analogs.

| Potential Unexplored Activity | Rationale Based on Related Compounds |

| Neuroprotection | p-Methoxycinnamic acid has shown strong neuroprotective activity in models of glutamate-induced injury and has demonstrated the ability to reduce memory deficits. mdpi.comnih.gov |

| Antiviral Activity | Derivatives of 3,4,5-trimethoxycinnamic acid have been designed as potential agents against HBV, SARS, and influenza A viruses. nih.gov |

| Antimicrobial Effects | p-Methoxycinnamic acid is known to possess antibacterial and antifungal properties. researchgate.net |

| Anticancer Properties | Various cinnamic acid derivatives have been investigated for their potential to inhibit cancer cell proliferation. nih.govresearchgate.net |

Rational Design of Next-Generation Derivatives with Improved Efficacy and Selectivity

The structure of this compound offers a versatile scaffold for rational drug design. The strategic modification of its functional groups can lead to next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A key strategy in medicinal chemistry is the use of fluorinated groups, such as difluoromethoxy (OCF₂H), to replace methoxy (B1213986) (OCH₃) groups. nih.gov This substitution can block metabolic pathways involving O-demethylation, thereby improving the compound's stability and bioavailability. nih.gov

Future design efforts could focus on:

Modifying the Carboxylic Acid Group: Conversion to esters or amides can alter solubility, cell permeability, and metabolic stability. This approach has been used successfully for derivatives of 3,4,5-trimethoxycinnamic acid to generate compounds with a wide range of biological activities. nih.gov

Altering Ring Substituents: Introducing or modifying other groups on the phenyl ring can fine-tune the molecule's electronic and steric properties, potentially improving its binding affinity to specific biological targets.

Isosteric Replacement: The difluoromethoxy group itself is an isostere of the methoxy group. While it can improve metabolic stability, it also adds bulk, which may alter binding interactions. nih.gov Studying other isosteric replacements could further optimize activity.

The goal of this rational design is to improve upon the existing profile of the parent compound, for instance, by increasing its potency as a CFTR corrector, which is already reported to be over 25-fold higher than lumacaftor.

Application as Biochemical Probes and Research Tools

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool. Its known mechanism of action, particularly the inhibition of the TGF-β1 signaling pathway by reducing the phosphorylation of Smad2/3, makes it a useful probe for studying the molecular processes underlying fibrosis and the epithelial-mesenchymal transition (EMT).

Researchers can use this compound to:

Investigate the downstream effects of TGF-β1/Smad signaling in various cell types.